molecular formula C12H17N3 B1479888 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-69-6

1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479888
CAS No.: 2098052-69-6
M. Wt: 203.28 g/mol
InChI Key: BMHNRVISMVEAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 1-Cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is an organic compound with the CAS Registry Number 2098052-69-6. It has a molecular formula of C12H17N3 and a molecular weight of 203.28 g/mol [ ]. This compound is part of the imidazo-pyrazole chemical class, which is a fused bicyclic structure of significant interest in modern medicinal chemistry due to its potential for multi-target pharmacology [ ]. Research Applications and Value The imidazo-pyrazole scaffold is a privileged structure in drug discovery. Recent scientific studies highlight that derivatives of this scaffold, including those with specific substituents like a carboxyethyl group, are being investigated for their multifaceted biological activities [ ]. These compounds have shown promise in preclinical research for their ability to inhibit key cellular pathways involved in inflammation and cancer [ ]. Specifically, related imidazo-pyrazole analogs have demonstrated potent inhibitory effects on processes such as reactive oxygen species (ROS) production, human platelet aggregation, and the phosphorylation of p38 MAPK (mitogen-activated protein kinase) [ ]. The p38 MAPK pathway is a critical target because it contributes to inflammation and tumorigenesis; inhibiting this pathway could lead to new therapeutic strategies [ ]. The structural features of this compound make it a valuable chemical tool for researchers exploring the development of multi-target agents against cancer, inflammatory diseases, and related pathologies. Handling and Usage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-cyclopentyl-6-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-2-10-9-12-14(7-8-15(12)13-10)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHNRVISMVEAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the 5-HT2A serotonin receptor, acting as an antagonist. This interaction is crucial as it can influence neurotransmission and has potential implications in treating disorders related to serotonin imbalance, such as depression and anxiety. Additionally, the compound’s interaction with other proteins and enzymes can modulate various biochemical pathways, contributing to its diverse biological activities.

Cellular Effects

The effects of 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2A receptor can alter downstream signaling pathways, affecting cellular responses. Moreover, the compound has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular behavior. These effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular pathways.

Molecular Mechanism

At the molecular level, 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as the 5-HT2A receptor, inhibiting its activity. This inhibition can lead to changes in neurotransmitter release and receptor signaling, ultimately affecting cellular function. Additionally, the compound may influence enzyme activity, either by inhibition or activation, thereby modulating biochemical pathways. These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity. Over extended periods, degradation may occur, potentially reducing its efficacy. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent. These findings are essential for determining safe and effective dosage ranges for potential therapeutic use.

Metabolic Pathways

1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall bioavailability and efficacy. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding these subcellular dynamics is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Biological Activity

1-Cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications, supported by data from various studies.

Chemical Structure and Synthesis

The compound belongs to a class of imidazo[1,2-b]pyrazoles, characterized by a fused ring system that contributes to its biological properties. The synthesis typically involves multi-step reactions, including halogenation and cyclization processes. The specific synthetic pathways can vary, but they often utilize reagents such as magnesium and zinc in regioselective reactions to form the desired structure.

Anti-inflammatory Properties

Research indicates that 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNFα and IL-6. The compound's mechanism involves the inhibition of signaling pathways related to inflammation, particularly those mediated by NF-kB and MAPK pathways.

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)Target Enzyme/Pathway
1-Cyclopentyl-6-ethyl-imidazo0.067IKK-2
Related Pyrazole Derivative0.044IKK-2

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Overview

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)0.5Apoptosis induction
PC3 (Prostate Cancer)0.8Cell cycle arrest

The biological activity of 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is largely attributed to its interaction with specific molecular targets:

  • Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate inflammation and cancer progression.
  • G-protein Coupled Receptors (GPCRs) : It may modulate GPCR signaling, which is crucial for many physiological processes.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study published in MDPI demonstrated that derivatives of imidazo[1,2-b]pyrazoles could effectively reduce tumor size in xenograft models, indicating strong anticancer potential.
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects in animal models of arthritis showed significant reduction in joint swelling and inflammatory markers after treatment with the compound.

Comparison with Similar Compounds

Core Modifications: Imidazo[1,2-b]pyrazole vs. Indole

Replacing the indole ring in pruvanserin (a serotonin receptor antagonist) with a 1H-imidazo[1,2-b]pyrazole scaffold reduces lipophilicity (logD) significantly. This substitution improves aqueous solubility, a critical factor for oral bioavailability.

Substituent Effects on Properties and Activity

  • Cyclopentyl vs. Cyclopropyl/Chloroethyl Groups: Cyclopentyl (present in the target compound) provides a bulkier hydrophobic group compared to cyclopropyl (e.g., 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, CAS 2098138-97-5). The larger cyclopentyl group may improve membrane permeability but could reduce solubility compared to smaller substituents .
  • Ethyl vs. Methylsulfanyl/Methyl Groups :

    • The ethyl group at position 6 offers moderate hydrophobicity, balancing solubility and lipophilicity. In contrast, methylsulfanyl substituents (e.g., ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate) enhance π-π stacking interactions, as evidenced by crystal structures showing dihedral angles of 16.9° between aromatic rings .

Physicochemical Properties

Lipophilicity and Solubility

  • The imidazo[1,2-b]pyrazole core reduces logD by ~1–2 units compared to indole-based drugs, as demonstrated in the pruvanserin isostere study. This correlates with improved solubility in aqueous media .
  • Substituents like ethyl and cyclopentyl may moderately increase logD compared to polar groups (e.g., methylsulfanyl), but the overall scaffold retains favorable solubility .

Crystallographic Insights

  • Derivatives such as ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate exhibit intermolecular O–H⋯N hydrogen bonds and π-π interactions (3.643 Å between aromatic centroids), stabilizing crystal lattices. Such interactions are critical for solid-state stability and formulation .

Data Table: Key Comparisons of Imidazo[1,2-b]pyrazole Derivatives

Compound (CAS/Reference) R1 R6 logD Solubility Notable Activity/Property Reference
Pruvanserin (Indole-based) - - High Low Serotonin receptor antagonist
Pruvanserin Isostere Cyclopentyl Ethyl-like Lower High Improved solubility vs. indole
Compound 5 (Pyrazole derivative) - - - - MIC 15.6 µg/mL (C. albicans)
Ethyl 6-methylsulfanyl-2-phenyl derivative Phenyl Methylsulfanyl - Moderate π-π interactions in crystal lattice
1-(2-Chloroethyl)-6-cyclopropyl derivative Chloroethyl Cyclopropyl - Low High reactivity, potential toxicity

Preparation Methods

Starting Materials and Key Intermediates

The key intermediates in the synthesis are pyrazole derivatives bearing ethyl and amino substituents, such as ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates (compounds 7a,b) and their hydrolyzed carboxylic acid forms (8a,b). The pyrazole intermediates (11a–d) serve as precursors for further functionalization.

Hydrolysis and Amidation

  • Pyrazole intermediates (11a and 11d) undergo hydrolysis to yield carboxylic acid derivatives (12a and 12b).
  • These carboxylic acids are then reacted with an excess of suitable amines, such as cyclopentylamine, in the presence of diphenylphosphoryl azide (DPPA) and dimethylformamide (DMF) to form amide derivatives (4d), introducing the cyclopentyl group at the amide position.

Formation of Imidazo[1,2-b]pyrazole Core

  • The imidazo-pyrazole ring system is formed by dehydrative cyclization of 4-carboxyethyl-5-amino-pyrazoles (11b and 11c) using concentrated sulfuric acid, yielding ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates (7a,b).
  • Subsequent hydrolysis of the ester group leads to the corresponding carboxylic acids (8a,b).

Amide Formation with Cyclopentyl Substituent

  • The carboxylic acid derivatives (8a,b) are converted to amide derivatives by reaction with cyclopentylamine using DPPA in DMF, forming compounds such as 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole amides (e.g., 4d).

Challenges and Optimization

  • The low reactivity of some carboxylic acid intermediates (e.g., 8a,b) can lead to low yields in amide formation.
  • Optimization involves adjusting reaction times, temperatures, and reagent stoichiometry.
  • Alternative coupling agents or activation methods may be explored to improve yields.

Data Table Summarizing Key Compounds and Their Preparation

Compound ID Starting Material Key Reaction Step Substituent Introduced Reaction Conditions Yield (%)
11a Pyrazole precursor Hydrolysis Carboxylic acid Aqueous acid/base High
12a 11a Amidation Cyclopentyl amide DPPA, DMF, amine Moderate
7a 11b Cyclization Imidazo[1,2-b]pyrazole core Conc. H2SO4, heat Moderate
8a 7a Hydrolysis Carboxylic acid Acidic hydrolysis High
4d 8a Amidation Cyclopentyl amide DPPA, DMF, cyclopentylamine Moderate

Research Findings and Analysis

  • The presence of the cyclopentyl substituent at the amide position (compound 4d) significantly influences biological activity, indicating the importance of this group in drug design.
  • The ethyl group at position 6 of the imidazo[1,2-b]pyrazole core is introduced early in the synthesis and maintained throughout.
  • The use of DPPA as a coupling reagent facilitates amide bond formation under mild conditions, which is crucial for sensitive heterocyclic systems.
  • Comparative studies of different amide substituents (cyclopropyl, piperidino, morpholino, cyclopentyl) reveal that cyclopentyl amides show promising activity profiles, justifying the focus on 1-cyclopentyl derivatives.

Q & A

Q. What are the common synthetic routes for synthesizing 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole and its derivatives?

The synthesis typically involves cyclocondensation of 5-aminopyrazole intermediates with α-functionalized ketones. For example, α-tosyloxyacetophenones or α-bromoacetophenones react with 5-amino-4-cyano/ethoxycarbonyl-3-methylthio-1H-pyrazole to form imidazo[1,2-b]pyrazole derivatives. The use of [hydroxy(tosyloxy)iodo]benzene (HTIB) to generate α-tosyloxyacetophenones improves eco-friendliness and reduces reaction time .

Q. What biological activities are associated with imidazo[1,2-b]pyrazole derivatives?

These compounds exhibit anticancer (via kinase inhibition), antibacterial (targeting Gram-positive bacteria), and anti-inflammatory properties. Their bioactivity stems from structural mimicry of purine bases, enabling interaction with enzymes like protein kinases .

Q. Which intermediates are critical for synthesizing imidazo[1,2-b]pyrazoles?

5-Aminopyrazoles serve as key intermediates. Their reactivity allows regioselective cyclization with electrophilic partners (e.g., α-haloketones) to form the fused imidazo-pyrazole core. Substituents on the pyrazole ring (e.g., cyano, ethoxycarbonyl) influence reaction pathways and product diversity .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved?

Regioselective metalation using TMP-bases (2,2,6,6-tetramethylpiperidylmagnesium chloride) enables functionalization at specific positions (e.g., C-3 or C-6). Br/Mg exchange reactions further allow electrophilic trapping to introduce aryl, alkyl, or heteroatom groups. These methods are critical for diversifying the scaffold without altering the core structure .

Q. What strategies improve the aqueous solubility of imidazo[1,2-b]pyrazole-based compounds?

Replacing indole with the imidazo[1,2-b]pyrazole scaffold enhances solubility due to reduced hydrophobicity and improved hydrogen-bonding capacity. For example, the isostere of pruvanserin (an indole derivative) showed 3-fold higher solubility in physiological media, attributed to the scaffold’s polarizable nitrogen atoms .

Q. How should researchers address contradictory data in biological activity assays for imidazo[1,2-b]pyrazole derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). To mitigate this:

  • Standardize purity using HPLC or LC-MS.
  • Validate activity across multiple cell lines (e.g., MCF-7 for anticancer studies).
  • Perform comparative studies with reference compounds (e.g., staurosporine for kinase inhibition) .

Q. What analytical methods confirm the structure of functionalized imidazo[1,2-b]pyrazoles?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR distinguish regioisomers via coupling patterns and chemical shifts (e.g., C-3 vs. C-6 substitution).
  • X-ray crystallography : Resolves ambiguous regiochemistry, as seen in the characterization of 6-(4-chlorophenyl)-1H-imidazo[1,2-b]pyrazole derivatives.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for halogenated analogs .

Q. How can computational methods aid in the design of imidazo[1,2-b]pyrazole-based therapeutics?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking identifies potential binding modes with targets like 5-HT2A serotonin receptors. Solubility parameters (LogP, PSA) are modeled using software like Schrödinger’s QikProp to prioritize synthetically feasible derivatives .

Methodological Considerations

  • Synthetic Optimization : Use sodium/potassium carbonate to modulate reaction pH, improving yields in cyclocondensation steps .
  • Biological Assays : Employ time-resolved fluorescence resonance energy transfer (TR-FRET) for high-throughput kinase inhibition screening .
  • Data Validation : Cross-reference spectral data with databases (e.g., NIH Mass Spectral Library) to confirm novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.